molecular formula C23H21BN2O2 B296053 2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine

2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine

Cat. No.: B296053
M. Wt: 368.2 g/mol
InChI Key: XBYDPGDPEUHTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DIBO is a boronic acid derivative that contains both an indole and an amine group, making it a versatile molecule that can be used in various fields of study.

Mechanism of Action

The mechanism of action of DIBO is not fully understood, but it is believed to function through the formation of covalent bonds with target molecules. DIBO contains a boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. This property has been exploited in the development of DIBO-based probes for the detection of biomolecules and in the development of DIBO-based drugs.
Biochemical and Physiological Effects
DIBO has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the context in which it is used. In cancer cells, DIBO has been shown to inhibit the growth of cells by inducing cell cycle arrest and apoptosis. In living cells, DIBO has been used to visualize protein-protein interactions and to detect biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIBO is its versatility and ease of use. It can be easily synthesized and modified to suit a variety of applications. Additionally, its ability to form covalent bonds with target molecules makes it a valuable tool for the study of protein-protein interactions and the detection of biomolecules.
However, one limitation of DIBO is its potential toxicity. It has been shown to be cytotoxic in some cell lines, and caution should be taken when using it in biological assays. Additionally, its reversible covalent bond formation can limit its utility in some applications, as the bond may be disrupted under certain conditions.

Future Directions

There are several future directions for research involving DIBO. One area of interest is the development of DIBO-based drugs for the treatment of cancer and other diseases. Additionally, there is potential for the use of DIBO in the development of biosensors and other diagnostic tools. Further research is also needed to fully understand the mechanism of action of DIBO and its potential applications in materials science.

Synthesis Methods

DIBO can be synthesized through a multistep process involving the reaction of boronic acid with indole and amine derivatives. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide, followed by a reaction with an indole and an amine group. This method has been optimized to produce high yields of DIBO with high purity.

Scientific Research Applications

DIBO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DIBO has been used as a building block for the synthesis of novel drugs and drug delivery systems. It has also been studied for its potential as a cancer treatment due to its ability to inhibit the growth of cancer cells.
In biochemistry, DIBO has been used as a tool for the study of protein-protein interactions. It can be used to selectively label proteins with fluorescent dyes, allowing for the visualization of protein interactions in living cells. DIBO has also been used in the development of biosensors for the detection of biomolecules, such as glucose and dopamine.
In materials science, DIBO has been used as a building block for the synthesis of novel polymers and materials. It has been studied for its potential as a catalyst for polymerization reactions and as a component of self-healing materials.

Properties

Molecular Formula

C23H21BN2O2

Molecular Weight

368.2 g/mol

IUPAC Name

diphenylboranyl 2-amino-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C23H21BN2O2/c25-21(15-17-16-26-22-14-8-7-13-20(17)22)23(27)28-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21,26H,15,25H2

InChI Key

XBYDPGDPEUHTPB-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CNC4=CC=CC=C43)N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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